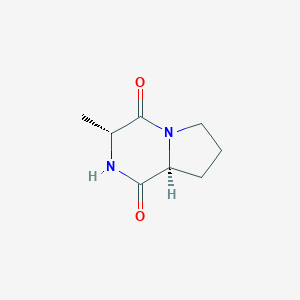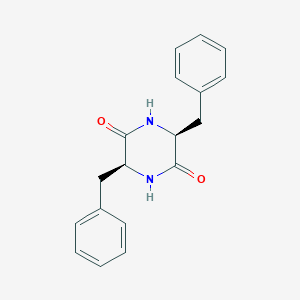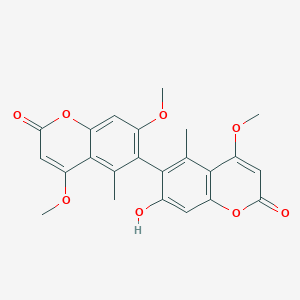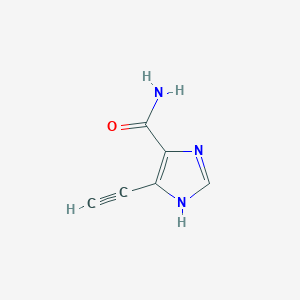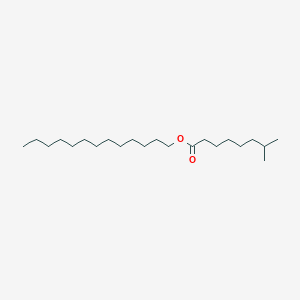
Tridecyl isononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecyl isononanoate is an ester compound that is commonly used in various industries, including cosmetics, personal care, and pharmaceuticals. It is a clear, colorless liquid that is soluble in most organic solvents. Tridecyl isononanoate is known for its excellent emollient and lubricant properties, making it a popular ingredient in many skin care and hair care products. In
Mechanism Of Action
Tridecyl isononanoate works by forming a protective barrier on the skin, which helps to prevent moisture loss and improve skin hydration. It also helps to improve the texture and appearance of the skin by smoothing out fine lines and wrinkles. Tridecyl isononanoate is also known to have antimicrobial properties, which can help to prevent bacterial and fungal infections.
Biochemical And Physiological Effects
Tridecyl isononanoate has been shown to have a positive effect on skin hydration and barrier function. It has also been shown to improve the texture and appearance of the skin by reducing the appearance of fine lines and wrinkles. Tridecyl isononanoate has also been shown to have antimicrobial properties, which can help to prevent bacterial and fungal infections.
Advantages And Limitations For Lab Experiments
Tridecyl isononanoate has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, tridecyl isononanoate has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous systems. It also has a relatively low boiling point, which can make it difficult to purify.
Future Directions
There are several future directions for research on tridecyl isononanoate. One area of research could focus on the development of new formulations that incorporate tridecyl isononanoate for use in wound healing and dermatological applications. Another area of research could focus on the use of tridecyl isononanoate in combination with other compounds to enhance its antimicrobial properties. Finally, research could also focus on the development of new synthesis methods for tridecyl isononanoate that are more efficient and environmentally friendly.
Synthesis Methods
Tridecyl isononanoate is synthesized by esterification of tridecyl alcohol and isononanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is obtained by distillation and purification.
Scientific Research Applications
Tridecyl isononanoate has been extensively studied for its various applications in the cosmetic and personal care industry. It is commonly used as a skin conditioning agent, emollient, and lubricant in various skin care and hair care products. Tridecyl isononanoate has also been studied for its antimicrobial properties and its potential use in wound healing and dermatological applications.
properties
CAS RN |
125804-18-4 |
|---|---|
Product Name |
Tridecyl isononanoate |
Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
tridecyl 7-methyloctanoate |
InChI |
InChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-17-20-24-22(23)19-16-14-15-18-21(2)3/h21H,4-20H2,1-3H3 |
InChI Key |
NRLLZRJXDKUVHM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCC(C)C |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCC(C)C |
Other CAS RN |
125804-18-4 |
synonyms |
TRIDECYL ISONONANOATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



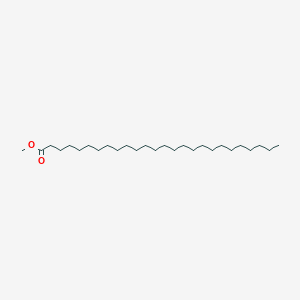
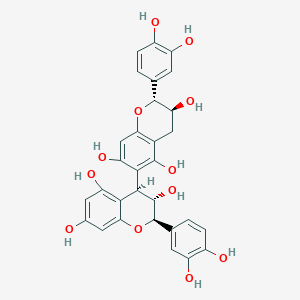
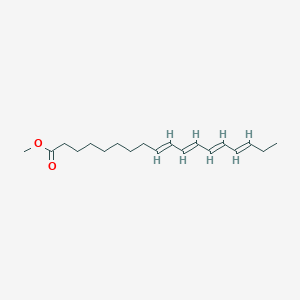
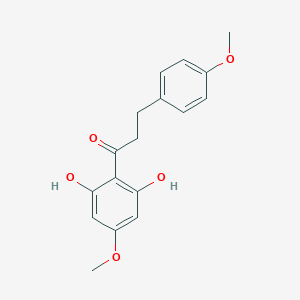
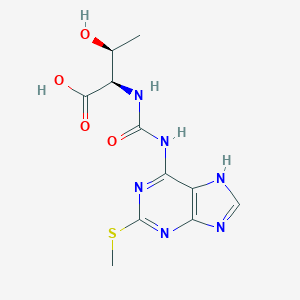
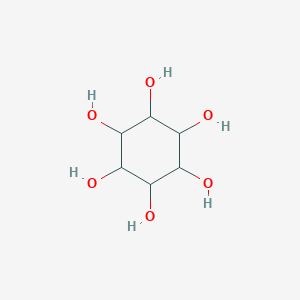
![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)
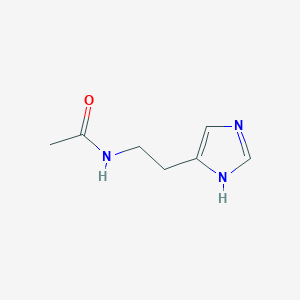
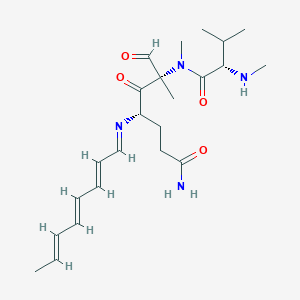
![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)
